molecular formula C21H22N2O2S B2764103 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide CAS No. 2034513-62-5

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide

Cat. No.: B2764103
CAS No.: 2034513-62-5
M. Wt: 366.48
InChI Key: LFSRCJHEKXCOKJ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the thiomorpholine moiety, and finally the attachment of the naphthamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. The purification process typically involves crystallization, distillation, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the naphthamide to a naphthylamine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or the thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the naphthamide group can produce naphthylamines.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)-2-morpholinoethyl)-1-naphthamide: Similar structure but with a morpholine moiety instead of thiomorpholine.

    N-(2-(furan-3-yl)-2-piperidinoethyl)-1-naphthamide: Contains a piperidine ring instead of thiomorpholine.

    N-(2-(furan-3-yl)-2-pyrrolidinoethyl)-1-naphthamide: Features a pyrrolidine ring in place of thiomorpholine.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)22-14-20(17-8-11-25-15-17)23-9-12-26-13-10-23/h1-8,11,15,20H,9-10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSRCJHEKXCOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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